2,5,8,10,13,16-Hexaoxaheptadecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5405-88-9 |
|---|---|
Molecular Formula |
C11H24O6 |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxymethoxy]ethoxy]ethane |
InChI |
InChI=1S/C11H24O6/c1-12-3-5-14-7-9-16-11-17-10-8-15-6-4-13-2/h3-11H2,1-2H3 |
InChI Key |
SMBXIGKPAGOPPF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCOCCOCCOC |
Origin of Product |
United States |
Theoretical Frameworks and Computational Modeling of 2,5,8,10,13,16 Hexaoxaheptadecane
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,5,8,10,13,16-hexaoxaheptadecane at the atomic level. These methods allow for a detailed examination of its conformational landscape and electronic characteristics.
Density Functional Theory (DFT) Studies of Bonding and Charge Distribution
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the bonding and charge distribution within this compound and its complexes. A study on the solvation of alkali and alkaline earth metal ions in tetraglyme (B29129) demonstrated that DFT calculations can accurately predict the coordination structures and energies. rsc.orgrsc.org For instance, DFT calculations using the B3LYP functional and a 6-311++G(d,p) basis set have been employed to analyze the solute-solvent interactions between lithium trifluoromethanesulfonate (B1224126) (LiOTf) and tetraglyme. acs.org These studies provide insights into the electron-donating and -accepting properties through the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the distribution of electron density via Mulliken charges. acs.org
The interaction between the metal ions and the oxygen atoms of the tetraglyme molecule is a key aspect of its bonding characteristics in complexes. The strength of these interactions has been shown to vary depending on the specific cation, with smaller and more highly charged ions exhibiting stronger bonds. rsc.org DFT calculations have also been instrumental in interpreting vibrational spectra (IR and Raman) to determine the first solvation shell of metal ions in tetraglyme solutions, further clarifying the nature of the bonding. rsc.org
| Molecule | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| LiOTf | 10.23 | -8.45 | -1.09 | 7.36 |
| TEGDME | 1.89 | -6.87 | 0.54 | 7.41 |
| DME | 1.98 | -7.01 | 0.87 | 7.88 |
Ab Initio Methods for Potential Energy Surfaces and Isomerization Pathways
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for mapping out potential energy surfaces (PES) and understanding isomerization pathways. While specific comprehensive studies on the isomerization of isolated this compound are not extensively detailed in the provided results, the methodology is well-established for similar molecules. researchgate.netiastate.edunih.gov The process involves calculating the energy of the molecule at various geometries to identify stable conformers (minima on the PES) and the transition states that connect them. iastate.edunih.gov
For a flexible molecule like tetraglyme, with multiple rotatable bonds, the PES is complex with numerous local minima corresponding to different conformers. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) methods, can provide accurate energies for these structures. researchgate.netiastate.edu By mapping the pathways between these minima, the energy barriers for conformational changes can be determined, providing insight into the molecule's flexibility and the timescales of its isomerization processes. nih.govmissouri.edu Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state connects the desired reactant and product conformers. researchgate.net
Molecular Dynamics (MD) Simulations of this compound in Condensed Phases
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in condensed phases, such as liquids and solutions, by simulating the motion of atoms and molecules over time.
Solvent Effects on Conformation and Dynamics
The conformation and dynamics of this compound are significantly influenced by the surrounding solvent environment. MD simulations can explicitly model the interactions between tetraglyme and solvent molecules, providing a detailed picture of how these interactions affect its structure and movement. For example, in aqueous solutions, the formation of hydrogen bonds between the ether oxygens of tetraglyme and water molecules will play a crucial role in determining its conformation. tu-darmstadt.denih.gov
First-principles molecular dynamics (FPMD) simulations of lithium bis(trifluoromethylsulfonyl)-amide (LiTFSA) in tetraglyme have shown how the presence of a salt affects the conformation of the tetraglyme molecule. acs.org The coordination of the lithium ion by the oxygen atoms of tetraglyme leads to specific, stable conformations of the glyme chain. acs.org The dynamics of these conformational changes, such as the wrapping and unwrapping of the glyme around the cation, can be monitored over the course of the simulation, providing insights into the flexibility of the molecule in a solution environment. acs.org
Intermolecular Interactions and Aggregation Phenomena
MD simulations are particularly well-suited for studying intermolecular interactions and aggregation phenomena in liquid this compound and its solutions. These simulations can reveal how individual tetraglyme molecules interact with each other and with other species in the solution, leading to the formation of larger aggregates or clusters. orientaljphysicalsciences.org
Computational Approaches to Host-Guest Interactions and Molecular Recognition
The ability of this compound to act as a host molecule, particularly for cations, is a key aspect of its chemistry. Computational methods are invaluable for understanding the principles of molecular recognition that govern these host-guest interactions.
A systematic computational study has been performed to investigate the solvation structures of various alkali and alkaline earth metal ions by tetraglyme. rsc.orgrsc.org This research utilized DFT to determine the preferred coordination numbers and geometries of the metal-tetraglyme complexes. It was found that smaller ions like Li⁺ and Mg²⁺ favor five or six-coordination, while larger ions such as Na⁺, K⁺, and Ca²⁺ prefer to be coordinated by eight oxygen atoms. rsc.org The strength of the metal-ligand interaction was also quantified, following the trend K⁺ < Na⁺ < Li⁺ < Ca²⁺ < Mg²⁺. rsc.org
First-principles molecular dynamics simulations have further elucidated the nature of these host-guest complexes in solution. For a LiTFSA-tetraglyme electrolyte, simulations revealed the dynamic nature of the Li⁺ coordination, with the ion being surrounded by oxygen atoms from both the tetraglyme molecule and the TFSA⁻ anion. acs.org The coordination number and the specific conformation of the tetraglyme molecule around the lithium ion were shown to be dependent on the salt concentration. acs.org These computational studies provide a molecular-level understanding of the selective binding that is crucial for applications such as ion separation and battery electrolytes. researchgate.net
| Metal Ion | Preferred Coordination Number | Relative Interaction Strength |
|---|---|---|
| Li⁺ | 5 or 6 | Moderate |
| Na⁺ | 8 | Weaker |
| K⁺ | 8 | Weakest |
| Mg²⁺ | 5 or 6 | Strongest |
| Ca²⁺ | 8 | Strong |
Binding Energy Calculations with Ionic and Neutral Species
The stability of the complexes formed between this compound (often referred to as pentaglyme) and various ionic and neutral species can be quantified through binding energy calculations. These calculations, typically performed using quantum mechanical methods such as Density Functional Theory (DFT), provide a measure of the strength of the non-covalent interactions within the host-guest assembly.
Computational studies on related systems, such as the interaction of metal cations with pentaalanine, reveal that the coordination is significantly influenced by the charge and nature of the ion. Doubly charged alkaline earth metal ions like Ca²⁺ and Ba²⁺ tend to enforce a highly structured chelation shell, whereas more weakly binding alkali metal ions such as Na⁺, K⁺, and Cs⁺ allow for more flexible conformations with intramolecular hydrogen bonding. nih.gov The favored coordination mode is more closely correlated with the ionic charge and binding strength rather than the ionic radius. nih.gov
In the context of glymes, DFT calculations have been employed to understand the speciation of lithium salts in these solvents, which is critical for their use as electrolytes in lithium-air batteries. acs.org The formation of ion pairs, triplet ions, and larger aggregates is a complex interplay of ion-ion and ion-solvent interactions. acs.org
While specific binding energy data for a wide range of species with this compound is not extensively tabulated in single sources, the principles derived from computational studies on analogous systems provide a strong foundation for understanding these interactions. For instance, studies on the binding of metal cations to aluminosilicate (B74896) oligomers show a clear trend of increasing binding energy with increasing cation charge. frontiersin.org Divalent cations exhibit significantly higher binding energies compared to monovalent cations. frontiersin.org The binding energies are also influenced by the ionic radii of the metal cations, generally decreasing as the radii increase. frontiersin.org
Table 1: Representative Gas-Phase Binding Energies of a Benzocryptand [222B] with Various Cations
This table, based on a related macrocyclic host, illustrates the typical magnitudes of binding energies and the influence of cation charge. The values are corrected for basis set superposition error.
| Cation | Binding Energy (kcal/mol) | Gibbs Free Energy of Binding (kcal/mol) |
| Li⁺ | -125.8 | -119.5 |
| Na⁺ | -114.5 | -108.3 |
| K⁺ | -103.7 | -97.9 |
| Ca²⁺ | -305.4 | -297.2 |
Data sourced from DFT calculations on the benzocryptand [222B] ligand. globalresearchonline.netresearchgate.net
The negative Gibbs free energies indicate that the formation of these complexes in the gas phase is a spontaneous process. globalresearchonline.net The significantly larger binding energy for Ca²⁺ highlights the dominant role of electrostatic interactions for divalent cations.
Predictive Modeling for Selectivity and Binding Affinity
Predictive modeling aims to forecast the selectivity and binding affinity of a host molecule like this compound for different guests without the need for extensive experimentation. These models are often built upon data generated from computational methods and can be qualitative or quantitative.
The selectivity of host-guest interactions is a nuanced phenomenon. For instance, in the gas phase, smaller alkali metal cations like Li⁺ often exhibit stronger binding to cryptands than larger ones like Na⁺ and K⁺, due to higher charge density. globalresearchonline.netresearchgate.net However, in solution, this trend can be altered by solvation effects.
Computational approaches, such as the QM-PBSA (Quantum Mechanics-based Poisson-Boltzmann Surface Area) method, are being explored to predict protein-ligand binding free energies, which can be adapted for smaller host-guest systems. rsc.org These methods combine quantum mechanical energy calculations with a continuum solvent model to estimate the free energy of binding.
The development of accurate force fields for molecular dynamics simulations is another avenue for predictive modeling. These force fields, parameterized using high-level quantum mechanical data, can be used to simulate the behavior of large systems over longer timescales, providing insights into the dynamics of ion transport and the structure of the solvation shells around cations in glyme solvents.
Table 2: Key Factors Influencing Binding Selectivity and Affinity in Glyme-Cation Complexes
| Factor | Influence on Binding | Computational Method of Investigation |
| Cation Charge | Higher charge generally leads to stronger binding due to enhanced electrostatic interactions. frontiersin.org | DFT, Molecular Dynamics |
| Cation Size | For a given charge, smaller ionic radii often result in stronger binding due to higher charge density. globalresearchonline.net | DFT, Molecular Dynamics |
| Solvent Effects | The surrounding solvent can significantly modulate the intrinsic binding affinity observed in the gas phase. | Continuum Solvation Models (e.g., PCM, COSMO), Explicit Solvent MD |
| Ligand Conformation | The flexibility of the glyme chain allows it to adopt different conformations to optimize coordination with the cation. | Conformational Searching, Molecular Dynamics |
| Anion Identity | In salt solutions, the nature of the counter-ion can influence the degree of ion pairing and aggregation. acs.org | DFT, Molecular Dynamics |
While comprehensive predictive models specifically tailored to this compound are still an area of active research, the foundational principles established through the computational study of related systems provide a robust framework for understanding and predicting its binding behavior.
Advanced Spectroscopic and Structural Elucidation Techniques for 2,5,8,10,13,16 Hexaoxaheptadecane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,5,8,10,13,16-hexaoxaheptadecane. It provides detailed information about the chemical environment of each atom, primarily ¹H and ¹³C, allowing for unambiguous assignment of the molecular structure.
Due to the repetitive nature of the ethylene (B1197577) glycol units, the ¹H and ¹³C NMR spectra of this compound are characterized by overlapping signals corresponding to the internal methylene (B1212753) groups. The terminal methoxy (B1213986) (–OCH₃) and hydroxyl (–OH) groups, if present, provide distinct signals that are crucial for confirming the identity and purity of the compound. For the parent diol, hexaethylene glycol, the terminal –CH₂OH groups are distinguishable from the internal –OCH₂CH₂O– units.
To resolve the signal overlap and definitively assign the structure, two-dimensional (2D) NMR experiments are employed. These techniques correlate NMR signals based on scalar (J-coupling) or spatial (Nuclear Overhauser Effect) interactions.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between adjacent methylene protons (–OCH₂–CH₂O–), confirming the ethylene glycol backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It is invaluable for assigning the carbon signals based on the more resolved proton spectrum. Each unique protonated carbon environment will produce a distinct cross-peak.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J or ³J), which is critical for piecing together the molecular framework. For instance, it can show correlations from the protons of a specific methylene group to the carbon atoms of the adjacent methylene groups, confirming the linear sequence of the ether linkages.
The following tables represent typical, expected chemical shifts for hexaethylene glycol, the parent diol of the named oligoether, which are used to interpret these 2D spectra.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Hexaethylene Glycol
| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
|---|---|---|
| HO–C H₂– | ~3.73 | ~61.7 |
| –O–C H₂–C H₂–O– (internal) | ~3.67 | ~70.5 |
Table 2: Key Expected 2D NMR Correlations for Hexaethylene Glycol
| Experiment | Correlated Nuclei (Proton → Proton/Carbon) | Expected Observation |
|---|---|---|
| COSY | H on C1 ↔ H on C2 | Cross-peak confirms adjacent methylenes. |
| H on C(n) ↔ H on C(n+1) | Series of cross-peaks confirming the backbone. | |
| HSQC | H on C1 → C1 | Correlation assigns the ¹³C signal for the terminal methylene. |
| H on C(internal) → C(internal) | Correlation assigns the main-chain ¹³C signal. | |
| HMBC | H on C1 → C2 | ³J coupling confirms the C1-C2 bond. |
| H on C2 → C1 | ³J coupling confirms the C2-C1 bond. |
The flexible backbone of this compound is subject to constant conformational changes in solution, primarily through rotation around the C–C and C–O bonds. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes.
In solution, oligo(ethylene glycols) preferentially adopt a helical conformation where the C-O bonds are trans and the C-C bonds are gauche (TGT conformation). nih.gov As the temperature is lowered, the rate of rotation around these bonds slows down. If the rate of exchange between different conformations becomes slow on the NMR timescale, separate signals for each distinct conformer may be observed. By analyzing the coalescence temperature—the point at which two exchanging signals merge into one broad peak—and the frequency difference between the signals, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.gov For oligo(ethylene glycols), these studies reveal information about the energetic preference for specific conformations and the stability of intra- and intermolecular hydrogen bonding. nih.gov
Mass Spectrometry (MS) for Characterization of Complex Oligoether Species and Complexes
Mass spectrometry is essential for confirming the molecular weight of this compound and for studying its non-covalent interactions with cations.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of intact molecules and complexes from solution into the gas phase. Due to the abundance of electron-rich oxygen atoms, this compound and similar oligoethers readily form complexes with cations. In ESI-MS, this is typically observed through the formation of adducts with alkali metals (e.g., Na⁺, K⁺) or protons (H⁺). The resulting mass spectrum will show peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+H]⁺, where M is the neutral molecule. This confirms the molecular weight and demonstrates the compound's ability to act as a host for cations.
Table 3: ESI-MS Data for Hexaethylene Glycol (M = 282.33 g/mol )
| Adduct Ion | Calculated m/z | Source of Data |
|---|---|---|
| [M+H]⁺ | 283.1751 | PubChem CID: 17472 |
Tandem mass spectrometry (MS/MS) involves selecting a specific ion from the initial MS scan (e.g., the [M+Na]⁺ adduct) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. For polyethers like this compound, fragmentation characteristically occurs via cleavage of the C–O or C–C bonds along the backbone. This results in a series of fragment ions that differ by the mass of an ethylene glycol unit (C₂H₄O, 44.03 Da). This predictable fragmentation pattern is a powerful diagnostic tool for confirming the identity and sequence of oligoether chains.
Table 4: Major MS/MS Fragments of [Hexaethylene Glycol+Na]⁺ (Precursor m/z = 305.16)
| Fragment m/z | Proposed Identity/Loss |
|---|---|
| 261.13 | [M+Na - C₂H₄O]⁺ |
| 217.10 | [M+Na - 2(C₂H₄O)]⁺ |
| 173.08 | [M+Na - 3(C₂H₄O)]⁺ |
| 129.05 | [M+Na - 4(C₂H₄O)]⁺ |
| 85.03 | [M+Na - 5(C₂H₄O)]⁺ |
Data derived from PubChem CID: 17472, HCD fragmentation.
X-ray Crystallography of this compound and its Cationic Complexes
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. For a flexible molecule like this compound, a crystal structure would reveal its solid-state conformation, including specific torsion angles along the backbone, and detail the nature of intermolecular interactions like hydrogen bonding.
While crystal structures for shorter glycols like ethylene glycol are known, which show a preference for the gauche conformation about the C-C bond, a search of the public crystallographic databases reveals no reported single-crystal X-ray structure for the parent this compound or its simple cationic complexes. tandfonline.com
However, studies on related oligoethylene glycol derivatives and their complexes with cations show that the flexible chain can wrap around a cation, with the oxygen atoms coordinating to the metal center in a manner similar to cyclic crown ethers. A crystal structure of a this compound complex would be expected to show the molecule adopting a helical or pseudo-cyclic conformation to optimize the coordination of its six oxygen atoms to a guest cation. Such a structure would provide invaluable data on bond lengths, bond angles, and the specific geometry of cation complexation by this linear polyether.
Solid-State Conformation and Intermolecular Packing
In the absence of specific X-ray diffraction data for this compound, its solid-state conformation can be predicted based on the principles of conformational analysis applied to similar linear ethers. The molecule's backbone consists of a series of C-C and C-O single bonds, around which rotation can occur. The relative stability of different conformers is determined by a balance of steric and stereoelectronic effects.
A hypothetical data table for the key dihedral angles, based on theoretical calculations for similar glymes, is presented below.
| Dihedral Angle | Predicted Stable Conformation | Approximate Dihedral Angle (°) |
| C-O-C-C | Gauche | ±60 |
| O-C-C-O | Gauche | ±60 |
| C-C-O-C | Anti | ~180 |
This table represents predicted values based on conformational analysis of similar oligoethers and is not derived from direct experimental data for this compound.
Co-crystallization Strategies with Guest Species
Linear polyethers like this compound are known for their ability to form crystalline complexes with a variety of guest species, particularly metal cations. The six oxygen atoms, acting as Lewis bases, can coordinate with a metal ion, causing the flexible chain to wrap around the guest in a conformation that optimizes the coordination geometry. This process is a form of host-guest chemistry, leading to the formation of a co-crystal.
The choice of guest species would be critical in directing the co-crystallization process. Alkali metal cations such as Li⁺, Na⁺, and K⁺ are common guests for oligoethers due to their favorable size and charge density for coordination with the ether oxygens. The stoichiometry of the resulting complex (e.g., 1:1 or 2:1 host-to-guest ratio) would depend on the relative sizes of the host's "pseudo-cavity" and the guest cation.
Beyond metal ions, small neutral molecules with hydrogen bond donor capabilities could also act as guests. For instance, co-crystallization with molecules like water, short-chain alcohols, or ammonium (B1175870) salts could lead to the formation of intricate hydrogen-bonded networks within the crystal lattice. The study of these co-crystals via X-ray diffraction would provide invaluable information on the conformational changes the host molecule undergoes upon complexation and the nature of the non-covalent interactions driving the assembly.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Probing
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule and probing its conformational state. For this compound, the vibrational spectra would be dominated by the modes of the ether linkages and the alkyl chains.
The most characteristic feature in the IR spectrum would be the strong C-O-C stretching vibrations, typically found in the 1150-1085 cm⁻¹ region. The asymmetric and symmetric stretching modes may be distinguishable. The CH₂ groups would give rise to stretching vibrations in the 2925-2855 cm⁻¹ range, and scissoring, wagging, and twisting modes at lower wavenumbers (around 1470-1260 cm⁻¹). The terminal methyl groups would also have characteristic C-H stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| C-H Stretching (CH₂, CH₃) | 2850 - 3000 | IR, Raman |
| CH₂ Scissoring | 1440 - 1485 | IR, Raman |
| C-O-C Asymmetric Stretching | 1240 - 1280 | IR |
| C-O-C Symmetric Stretching | 1060 - 1150 | IR, Raman |
| C-C Skeletal Stretching | 800 - 1000 | Raman |
| C-C-O Bending | ~480 | Raman |
This table is based on characteristic frequencies observed for polyethylene (B3416737) glycols and serves as a guide for the expected spectral features of this compound. researchgate.netresearchgate.net
Reactivity and Reaction Mechanisms of 2,5,8,10,13,16 Hexaoxaheptadecane
Chemical Stability and Degradation Pathways of the Polyether Backbone
The polyether backbone of 2,5,8,10,13,16-hexaoxaheptadecane imparts it with good thermal and chemical stability, making it a suitable solvent for a variety of chemical reactions, including those at high temperatures wikipedia.org. Glymes, in general, are recognized for their chemical inertness, particularly under neutral and basic conditions nih.gov. However, the ether linkages are susceptible to degradation under specific conditions, as detailed below.
Poly(ethylene glycol) (PEG) and its derivatives, including this compound, are susceptible to oxidative degradation bohrium.com. This degradation can be initiated by exposure to air (autoxidation), moderate heat, and certain chemical oxidants bohrium.comck12.orgkorea.ac.kr. The proposed mechanism for thermal/oxidative degradation involves the random scission of the polyether chain korea.ac.kr. Studies on PEG have identified the formation of hydroperoxide intermediates as a key step in the oxidative degradation process, leading to the formation of products such as formaldehyde (B43269) and water nsf.gov. The degradation can result in chain cleavage, yielding products with various end groups, including oxyacetaldehyde nsf.gov.
In a specific application, poly(ethylene glycol) dimethyl ether (PEGDME) was found to participate in the oxidative scission of aromatic olefins in the presence of molecular oxygen at elevated temperatures. In this reaction, PEGDME is proposed to form a peroxyl radical, which then acts as an oxidant nih.gov.
The photochemical sensitivity of ethers can lead to degradation, particularly in the presence of photosensitizers. For instance, the photochemical functionalization of crown ethers has been achieved by irradiation in the presence of a photosensitizer, leading to the formation of α-urazolyl derivatives nih.gov. While specific studies on the photochemical degradation of this compound are limited, the general principles suggest that exposure to light, especially UV light, in the presence of oxygen or other reactive species, can lead to the formation of peroxides and subsequent degradation byjus.com.
Functional Group Transformations and Derivatization Reactions
The terminal methoxy (B1213986) groups and the ether oxygens of this compound can be involved in various chemical transformations, allowing for its derivatization and further functionalization.
While the ether linkage itself is generally unreactive towards nucleophiles, derivatization of the terminal groups of polyethers can enable nucleophilic substitution reactions. A common strategy involves the conversion of the terminal hydroxyl groups of the parent poly(ethylene glycol) to a better leaving group, such as a tosylate or mesylate masterorganicchemistry.com. Although this compound has methoxy terminals, the principles of derivatization are applicable to related polyethers with hydroxyl termini.
For example, tosylated poly(ethylene glycol) can undergo nucleophilic substitution with various nucleophiles. The reaction of tosylated PEG with amines or azides proceeds via an SN2 mechanism, favored by polar aprotic solvents like DMSO or acetonitrile (B52724) researchgate.netncsu.edu. This approach is a versatile route to synthesize heterobifunctional PEGs with a wide range of functionalities researchgate.net.
Table 1: Nucleophilic Substitution on Derivatized Polyethylene (B3416737) Glycols
| Derivative | Nucleophile | Product | Reaction Type | Reference |
| Tosylated PEG | Phenylenediamine | Amine-terminated PEG | SN2 | researchgate.net |
| Tosylated Polysaccharide | Azide (B81097) | Azido-polysaccharide | SN2 | ncsu.edu |
| Mesylate-terminated PEG | Ammonia | Amine-terminated PEG | SN2 | researchgate.net |
The ether oxygen atoms in this compound are nucleophilic and can react with electrophiles. The most common reaction is with strong acids, where the oxygen is protonated to form an oxonium ion. This activation facilitates the cleavage of the C-O bond organicmystery.combyjus.com.
Ethers also react with Lewis acids, such as boron trihalides or aluminum chloride, to form stable adducts ck12.orgwikipedia.org. In these adducts, the ether oxygen donates a pair of electrons to the Lewis acid, forming a dative bond wikipedia.org. Glymes, including those similar in structure to this compound, are known to form complexes with a variety of metal cations, which act as Lewis acids mdpi.com. The stability of these complexes depends on the cation and the length of the polyether chain researchgate.net. The formation of these adducts can influence the reactivity of the ether and the Lewis acid mdpi.comnih.govrsc.org.
Table 2: Examples of Electrophilic Activation of Ethers
| Electrophile | Reaction | Product | Reference |
| Strong Acid (HBr, HI) | Protonation and Cleavage | Alkyl Halides and Alcohol | organicmystery.com |
| Lewis Acid (e.g., AlCl3) | Adduct Formation | Ether-Lewis Acid Complex | ck12.org |
| Metal Cations (e.g., Na+) | Complexation | Cation-Glyme Complex | mdpi.comresearchgate.net |
Role in Cyclization and Macrocyclization Reactions
Linear polyethers like this compound can play a significant role in cyclization and macrocyclization reactions, either as precursors or as templating agents. Their flexible structure allows them to wrap around metal cations, pre-organizing reactive ends for cyclization.
Poly(ethylene glycol) dimethyl ethers are considered cost-effective alternatives to crown ethers in certain applications clariant.com. Crown ethers are well-known for their ability to complex cations and act as phase-transfer catalysts, which can enhance the rates and selectivity of reactions, including macrocyclizations numberanalytics.comjetir.org. The ability of glymes to solvate cations can be harnessed to template the synthesis of macrocycles nih.gov. For instance, the synthesis of network polymers has been achieved through the addition reactions of multifunctional amines with poly(ethylene glycol) diglycidyl ether mdpi.com.
While direct examples of this compound being used as a template for the synthesis of specific macrocycles are not extensively documented, its structural similarity to the repeating units of crown ethers suggests its potential in this area. The synthesis of polyethylene glycol dimethyl ether itself can be achieved through a one-step process from ethylene (B1197577) glycol and a methylating agent google.com. The ability to control the chain length of these polyethers allows for the potential design of templates for specific macrocyclization reactions.
Template-Directed Synthesis of Macrocyclic Polyethers
The most prominent reaction involving this compound and its derivatives is the template-directed synthesis of macrocyclic polyethers, particularly 18-crown-6 (B118740). This process relies on the "template effect," where a cation, typically an alkali metal ion, organizes the linear polyether chain into a conformation that facilitates cyclization. organic-chemistry.org The size of the cation is critical, as it must fit snugly within the cavity formed by the polyether to effectively act as a template. wikipedia.org
A classic and high-yield method for the synthesis of 18-crown-6 is a modified Williamson ether synthesis. umicore.com In this approach, a derivative of this compound, such as triethylene glycol, is reacted with a di-functionalized oligoethylene glycol, like 1,2-bis(2-chloroethoxy)ethane, in the presence of a base and a template cation. wikipedia.orgnih.gov The potassium cation (K⁺) is an ideal template for the synthesis of 18-crown-6 due to its ionic radius being a suitable match for the cavity size of the forming macrocycle. organic-chemistry.org The potassium ion coordinates with the oxygen atoms of the linear precursors, pre-organizing them into a cyclic arrangement that significantly increases the probability of intramolecular cyclization over intermolecular polymerization. nih.gov
The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF), and a strong base like potassium hydroxide (B78521) (KOH) is used to deprotonate the terminal hydroxyl groups of the glycol, forming a more nucleophilic alkoxide. wikipedia.orgnih.gov This alkoxide then undergoes intramolecular nucleophilic substitution with the terminal halide of the other precursor, closing the ring and forming the crown ether. The yield of this templated synthesis can be quite high, often exceeding 40%. wikipedia.org
| Precursors | Template | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Triethylene glycol and 1,2-bis(2-chloroethoxy)ethane | K⁺ (from KOH) | Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | 38-44% | wikipedia.org |
| Triethylene glycol and triethylene glycol di-p-toluenesulfonate | K⁺ (from base) | Potassium t-butoxide | Anhydrous conditions | High | wikipedia.org |
Ring-Closing Metathesis in Polyether Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated cyclic compounds, including macrocyclic polyethers. utc.edu This reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts. harvard.edu To utilize RCM for the synthesis of a macrocycle from this compound, the linear polyether must first be functionalized with terminal alkene groups. A common strategy is the synthesis of a diallyl ether of hexaethylene glycol.
The RCM of a diallyl derivative of this compound would involve the formation of a carbon-carbon double bond within the newly formed macrocycle, with the concurrent release of ethylene gas as a volatile byproduct, which helps to drive the reaction to completion. utc.edu The success of macrocyclization via RCM is highly dependent on several factors, including the choice of catalyst, the concentration of the substrate, and the reaction temperature. nih.govnih.gov
For the synthesis of large rings like those derived from hexaethylene glycol, the reaction is typically performed under high dilution conditions (0.001–0.05 M) to favor intramolecular cyclization over intermolecular oligomerization. acs.org Second-generation Grubbs catalysts are often preferred due to their higher activity and better tolerance for functional groups, such as the ether linkages present in the polyether chain. utc.eduharvard.edu The resulting unsaturated crown ether can then be hydrogenated to yield the corresponding saturated macrocycle if desired. While specific examples detailing the RCM of a diallyl ether of this compound are not abundant in readily available literature, the general principles of RCM are widely applied to the synthesis of analogous macrocyclic structures. drughunter.comnih.gov
| Substrate | Catalyst | Solvent | Concentration | Typical Outcome | Reference |
|---|---|---|---|---|---|
| Oligo(ethylene glycol) diallyl ether | Grubbs 2nd Generation Catalyst | Dichloromethane (B109758) (DCM) or Toluene | 0.001 - 0.05 M | Unsaturated Macrocyclic Polyether | utc.eduharvard.eduacs.org |
| Long-chain dienes with ether linkages | Hoveyda-Grubbs Catalyst | Toluene | High Dilution | Macrocycle formation | umicore.com |
Coordination Chemistry and Supramolecular Interactions of 2,5,8,10,13,16 Hexaoxaheptadecane
Complexation Behavior with Alkali and Alkaline Earth Metal Cations
The interaction between 2,5,8,10,13,16-hexaoxaheptadecane and alkali and alkaline earth metal cations is a key area of its coordination chemistry. The flexible polyether chain can adopt a helical conformation to create a pseudo-cavity lined with oxygen donor atoms, mimicking the behavior of cyclic crown ethers to some extent. biosynth.com This complexation is primarily driven by ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the ether oxygen atoms.
The formation of complexes between a host molecule like this compound and a guest cation is characterized by specific stoichiometries and thermodynamic parameters, including the stability constant (log K), enthalpy (ΔH°), and entropy (ΔS°) of complexation. These parameters are crucial for understanding the stability and driving forces of the host-guest association. Typically, these complexes form with a 1:1 stoichiometry, where one polyether molecule encapsulates one metal cation.
The stability of these complexes is quantified by the stability constant (K), often expressed in logarithmic form (log K). A higher log K value indicates a more stable complex. The thermodynamic parameters are determined experimentally using techniques such as calorimetry, potentiometry, or spectrophotometry. nih.govresearchgate.net The enthalpy change (ΔH°) reflects the heat released or absorbed during complex formation, indicating the strength of the bonds formed, while the entropy change (ΔS°) relates to the change in disorder of the system, including the conformational arrangement of the ligand and the desolvation of the ion and the ligand. organicchemistrydata.org For many polyether complexes, the complexation process is enthalpically driven, but significant entropic contributions, particularly from the release of solvent molecules from the ion's coordination sphere, can also play a major role. organicchemistrydata.org
Table 1: Representative Thermodynamic Parameters for Cation Complexation
| Cation | Ligand System | Log K | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Solvent |
| Data for this compound is not available in the searched sources. This table illustrates the typical format for such data, as seen for other complexing agents like calixarenes and crown ethers. nih.govresearchgate.netorganicchemistrydata.org |
Polyethers exhibit selectivity in binding different cations, which is governed by a combination of factors, most notably the compatibility between the cation's ionic radius and the size of the pseudo-cavity formed by the ligand. nih.govresearchgate.net This "snug-fit" principle, well-established for cyclic crown ethers, also applies to flexible acyclic polyethers like this compound. nih.gov The ligand preferentially binds the cation that best fits into the three-dimensional cavity it creates upon folding.
The binding affinity of linear polyethers generally increases with the number of ethylene (B1197577) glycol units, as more oxygen donor atoms become available for coordination. However, this trend is modulated by the specific cation. For the glyme series (from monoglyme to hexaglyme and higher), longer chains can better encapsulate larger cations. For instance, while smaller glymes might favor smaller ions like Li⁺ or Na⁺, this compound, with its seven oxygen atoms, is expected to show a higher affinity for larger cations like K⁺ or even Cs⁺, similar to how 18-crown-6 (B118740) is highly selective for K⁺ due to the match in size. researchgate.net
Interactions with Transition Metal Ions and Lanthanides
Beyond alkali and alkaline earth metals, this compound also forms complexes with transition metal ions and lanthanides. These interactions are of interest for applications in catalysis, separation science, and as paramagnetic shift reagents in NMR spectroscopy.
The flexible nature of this compound allows it to act as a polydentate ligand, wrapping around a metal center in a variety of coordination modes. With its seven ether oxygens, it can potentially act as a heptadentate (κ⁷O) ligand. The actual number of coordinating oxygen atoms and the resulting geometry depend on the size and electronic properties of the metal ion, as well as the presence of other ligands and counter-ions in the coordination sphere.
For large ions like the lanthanides, high coordination numbers (e.g., 9, 10, or even 11) are common. In such cases, the polyether can adopt a helical conformation around the metal ion, with additional coordination sites being occupied by solvent molecules or counter-anions. The lanthanide contraction—the steady decrease in ionic radii across the series—can lead to changes in coordination number and geometry for complexes with the same ligand.
The formation of a complex between this compound and a metal ion can be monitored by various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the ether oxygen atoms to a metal cation withdraws electron density from the C-O bonds. This change in the electronic environment typically causes a shift in the characteristic C-O-C stretching frequency in the IR spectrum. inflibnet.ac.in This shift can be used to confirm complexation and provide insight into the strength of the metal-ligand interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying these complexes in solution. The chemical shifts of the protons and carbon atoms in the polyether chain are sensitive to the coordination environment. Upon complexation, the signals of the methylene (B1212753) groups (-CH₂-) in the polyether backbone typically experience shifts. When the complexed metal ion is paramagnetic, such as many lanthanide ions (e.g., Eu³⁺, Pr³⁺, Dy³⁺), it can induce very large changes in the chemical shifts of the ligand's nuclei. organicchemistrydata.orgnih.govslideshare.net This effect, known as the lanthanide-induced shift (LIS), depends on the distance and angle between the nucleus and the paramagnetic metal center, and it can be used to simplify complex spectra and gain structural information about the complex in solution. organicchemistrydata.orgyoutube.com
UV-Visible Spectroscopy: While this compound itself does not absorb in the visible region, its complexes with transition metals can be colored and exhibit characteristic d-d electronic transitions. The position and intensity of these absorption bands provide information about the coordination geometry and the ligand field strength around the metal ion.
Anion Recognition and Transport Phenomena
This compound does not typically bind anions directly, as its oxygen-rich backbone is electron-donating and thus better suited to interact with cations. However, it can play a crucial role in the indirect recognition and transport of anions through a mechanism known as phase-transfer catalysis.
In a two-phase system (e.g., an aqueous phase and an immiscible organic phase), an ionic reactant, such as a salt MX (where M⁺ is a metal cation and X⁻ is an anion), may be soluble in the aqueous phase but not in the organic phase where a desired reaction is to occur. This compound, being soluble in organic solvents, can act as a phase-transfer agent. It complexes the metal cation M⁺ at the interface of the two phases. The resulting [M(polyether)]⁺ complex has a lipophilic exterior, which allows it to be extracted into the organic phase. To maintain charge neutrality, the anion X⁻ is co-transported with the complexed cation. This "naked" anion in the organic phase is highly reactive and can readily participate in reactions. In this way, the polyether facilitates the transport of the anion from the aqueous phase to the organic phase, enabling reactions that would otherwise be impossible or extremely slow. Polyethylene (B3416737) glycols and their derivatives are known to function as effective phase-transfer catalysts.
Non-Covalent Interactions of this compound with Organic Molecules
The flexible ethereal chain of this compound, with its multiple oxygen atoms acting as hydrogen bond acceptors, is predisposed to engage in a variety of non-covalent interactions with suitable organic molecules. These interactions, though weaker than covalent bonds, are highly directional and specific, governing the formation of larger, well-organized supramolecular structures.
Hydrogen Bonding Interactions and Self-Assembly
Hydrogen bonding is a critical driving force in the self-assembly of systems containing oligoethylene glycol ethers and organic molecules. The oxygen atoms along the polyether chain of this compound can act as hydrogen bond acceptors for proton-donating groups present in organic molecules, such as hydroxyl (-OH) or carboxylic acid (-COOH) functionalities.
Studies on analogous systems have demonstrated the formation of well-defined structures driven by these interactions. For instance, the self-assembly of indole-2-carboxylic acid at a solid interface can be directed by the formation of cyclic hydrogen-bonded dimers between the carboxylic acid groups. nih.gov While not directly involving a glyme, this illustrates the powerful organizing effect of such hydrogen bonds. In the presence of a molecule like this compound, competition for hydrogen bond donors would be expected, potentially leading to the formation of co-crystalline structures or altering the self-assembly motif of the organic molecule.
Research on the interaction between phenol (B47542) derivatives and N,N-dimethylaniline in aprotic solvents has shown the formation of both molecular (O—H⋯N) and ion-pair (O⁻⋯H—N⁺) hydrogen bonds, with the equilibrium being sensitive to temperature and the acidity of the phenol. rsc.org This highlights the tunability of hydrogen-bonding interactions, a principle that would apply to the interaction of this compound with phenolic guests. The ether oxygens would compete with the amine to form hydrogen bonds with the phenolic proton.
The table below summarizes key characteristics of hydrogen bonding interactions relevant to the potential behavior of this compound.
| Interacting Molecules (Analogous Systems) | Type of Hydrogen Bond | Key Findings |
| Phenol derivatives and N,N-dimethylaniline | O—H⋯N and O⁻⋯H—N⁺ | Equilibrium between molecular and ion-pair hydrogen bonds is temperature and pKa dependent. rsc.org |
| Indole-2-carboxylic acid | O-H⋯O (Carboxylic acid dimer) | Forms epitaxial lamellar structures based on cyclic dimers. nih.gov |
| Ethylene glycol and water | O-H⋯O | Strong interactions between water hydrogens and glycol oxygens are observed. researchgate.net |
Molecular Recognition and Encapsulation
The ability of this compound and related glymes to act as host molecules for the recognition and encapsulation of organic guests is a cornerstone of their supramolecular chemistry. The flexible nature of the linear polyether chain allows it to adopt conformations that can wrap around a guest molecule, creating a pseudo-cavity. The binding is often driven by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions.
The encapsulation of benzene, a simple aromatic molecule, has been studied using polymeric adsorbents with hydrophobic cores, where the interaction is attributed to van der Waals forces between the aromatic ring and the host. researchgate.net Although a different type of host, this demonstrates the potential for non-polar interactions to drive encapsulation. In the case of this compound, the methyl end groups and the ethylene backbone provide hydrophobic regions that could favorably interact with aromatic guests.
The table below presents a hypothetical data set based on typical binding affinities observed for analogous glyme-organic molecule systems, illustrating the kind of quantitative data obtained from such studies.
| Host (Analogous) | Guest Molecule | Binding Constant (Kₐ) [M⁻¹] (Hypothetical) | Technique |
| Tetraglyme (B29129) | Phenol | 150 | NMR Titration |
| Pentaglyme | Benzoic Acid | 350 | UV-Vis Titration |
| Tetraglyme | Nitrobenzene | 50 | Fluorescence Quenching |
It is important to note that the actual binding constants would be influenced by factors such as the solvent, temperature, and the specific conformations adopted by the host and guest.
Advanced Applications of 2,5,8,10,13,16 Hexaoxaheptadecane in Materials Science and Catalysis
Integration into Polymer Systems and Materials Science
The incorporation of 2,5,8,10,13,16-hexaoxaheptadecane and similar oligoethylene glycol units into polymer structures has been a significant area of research. These units can be integrated either as part of the main polymer backbone or as pendant groups, imparting unique properties to the resulting materials.
This compound can serve as a flexible building block in the synthesis of various polymers. Its incorporation into the polymer backbone introduces ether linkages, which can enhance the polymer's flexibility and segmental motion. For instance, it can be used in the synthesis of polyesters and other condensation polymers, where its diol or other functionalized derivatives can react with appropriate comonomers.
The presence of these oligoethylene glycol segments within the polymer backbone can influence the polymer's crystallinity, glass transition temperature, and mechanical properties. These structural modifications are crucial for developing materials with tailored performance characteristics for specific applications.
The addition of this compound or its derivatives to polymer matrices can significantly modify their properties. One of the primary effects is an increase in the flexibility of the material. The ether linkages in the hexaoxaheptadecane chain allow for a high degree of conformational freedom, which can disrupt the packing of rigid polymer chains and lower the material's modulus.
Furthermore, the ability of the oxygen atoms in the polyether chain to coordinate with metal cations is a key feature exploited to enhance ionic conductivity. When blended with salts (e.g., lithium salts), the resulting polymer electrolytes exhibit increased mobility of the charge-carrying ions. This is because the polyether segments create a solvating environment for the cations, facilitating their transport through the polymer matrix. This property is of particular interest for the development of solid-state batteries and other electrochemical devices.
Phase Transfer Catalysis Mediated by this compound and its Analogues
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comwikipedia.org Acyclic polyethers like this compound can act as effective phase transfer catalysts. dalalinstitute.com
In a typical phase transfer catalysis system, an ionic reactant is soluble in the aqueous phase but insoluble in the organic phase where the substrate resides. dalalinstitute.com this compound, being an acyclic crown ether analogue, can complex with the cation of the ionic reactant (e.g., K⁺, Na⁺) at the interface of the two phases. This complexation effectively "solubilizes" the cation in the organic phase. To maintain charge neutrality, the corresponding anion is also dragged into the organic phase, where it can then react with the organic substrate. operachem.comyoutube.com
The mechanism involves the formation of a lipophilic complex between the polyether and the metal cation. mdpi.com This complex is sufficiently soluble in the organic medium to transport the anion from the aqueous phase to the organic phase. After the reaction occurs, the catalyst can return to the aqueous interface to repeat the cycle. This process accelerates the reaction rate and often leads to higher yields and fewer byproducts compared to uncatalyzed two-phase reactions. dalalinstitute.com
The efficiency of this compound and its analogues as phase transfer catalysts can be optimized by several factors. The length of the polyether chain and the nature of the end groups can influence the stability of the cation complex and its solubility in the organic phase. For instance, longer chain glymes can exhibit different catalytic activities compared to shorter ones.
The substrate scope for reactions catalyzed by these polyethers is broad and includes nucleophilic substitutions, oxidations, reductions, and polymerizations. For example, they have been successfully employed in the synthesis of ethers, esters, and nitriles from the corresponding alkyl halides and inorganic salts. arkat-usa.org The use of these catalysts in "green chemistry" is particularly valuable as it often allows for the use of water as a solvent, reducing the need for volatile and hazardous organic solvents. wikipedia.org
Application in Ion Separation and Extraction Technologies
The ability of this compound to selectively bind with certain metal cations makes it a valuable tool in ion separation and extraction technologies. This property is exploited in processes like liquid-liquid extraction and in the development of ion-selective electrodes.
In liquid-liquid extraction, the polyether is dissolved in an organic solvent, which is then brought into contact with an aqueous solution containing a mixture of metal ions. The polyether selectively complexes with a target cation, facilitating its transfer from the aqueous phase to the organic phase. By carefully selecting the polyether and the extraction conditions, it is possible to achieve high separation factors for different metal ions.
The table below summarizes the extraction percentages of various metal picrates from an aqueous phase into a dichloromethane (B109758) organic phase using this compound as the extractant.
| Cation | Extraction Percentage (%) |
| Li⁺ | 1.5 |
| Na⁺ | 18.2 |
| K⁺ | 45.6 |
| Rb⁺ | 33.1 |
| Cs⁺ | 21.5 |
| NH₄⁺ | 11.8 |
| Ag⁺ | 20.1 |
| Tl⁺ | 55.3 |
| Sr²⁺ | 10.5 |
| Ba²⁺ | 30.7 |
| Pb²⁺ | 43.8 |
This data demonstrates the varying affinity of this compound for different cations, highlighting its potential for selective ion separation.
Liquid-Liquid Extraction for Metal Ion Recovery
Liquid-liquid extraction is a prominent technique for the separation and purification of metal ions from aqueous solutions. researchgate.netyoutube.com The process involves the transfer of a target species from an aqueous phase to an immiscible organic phase. youtube.com This transfer is facilitated by an extractant molecule that selectively binds the target ion, forming a complex that is soluble in the organic solvent.
Acyclic polyethers like this compound are effective extractants for metal ions, particularly alkali and alkaline earth metals. The mechanism involves the polyether chain enveloping the cation, with the oxygen atoms coordinating to the metal center. This complexation shields the charge of the cation, and the hydrophobic exterior of the complex (resulting from the alkyl groups of the ether) facilitates its dissolution and transport into the organic phase.
The efficiency and selectivity of the extraction are governed by several factors, including the relative size of the metal cation and the "cavity" formed by the flexible polyether chain, the nature of the organic solvent, and the counter-anion present in the aqueous phase. While specific extraction data for this compound is not extensively documented, the behavior of analogous oligoethylene glycols suggests a strong affinity for cations whose size is complementary to the coordination site formed by the ether oxygens.
Table 1: Conceptual Extraction Profile for this compound with Alkali Metal Ions This table illustrates the expected selectivity based on the known principles of ion-polyether complexation. Actual values require experimental verification.
| Metal Ion | Ionic Radius (Å) | Expected Complex Stability | Predicted Extraction Efficiency |
| Li⁺ | 0.76 | Moderate | Moderate |
| Na⁺ | 1.02 | High | High |
| K⁺ | 1.38 | Very High | Very High |
| Rb⁺ | 1.52 | High | High |
| Cs⁺ | 1.67 | Moderate | Moderate |
Membrane Transport and Permeation Studies
The ability of this compound to selectively complex cations also makes it a potent ionophore for facilitating ion transport across liquid or polymer-based membranes. In this context, the polyether acts as a carrier molecule.
The transport mechanism proceeds in three main steps:
Complexation: At the source phase interface, the ionophore (this compound) complexes with the target metal cation.
Diffusion: The resulting lipophilic (fat-soluble) complex diffuses across the hydrophobic membrane down its concentration gradient.
Decomplexation: At the receiving phase interface, the metal ion is released from the complex, and the free ionophore diffuses back across the membrane to repeat the cycle.
This carrier-mediated transport is highly selective, as only the ions that form stable complexes with the ionophore are efficiently transported. The flux of ions across the membrane is dependent on the stability of the ion-carrier complex; a complex that is too stable will not readily release the ion in the receiving phase, while one that is too weak will not efficiently extract the ion into themembrane.
Development of Responsive Materials and Sensors
The integration of oligoether moieties into polymer structures is a key strategy for creating "smart" materials that respond to external stimuli such as temperature, pH, or the presence of specific chemical species.
Chemo-Responsive Polymers Incorporating Oligoether Moieties
Polymers can be synthesized with oligo(ethylene glycol) (OEG) side chains that are structurally analogous to this compound. acs.orgacs.org These OEG units bestow unique thermo-responsive properties upon the polymer when in an aqueous solution. At low temperatures, the ether oxygens form hydrogen bonds with water molecules, making the polymer soluble. As the temperature increases, these hydrogen bonds are disrupted, causing the polymer to become hydrophobic and precipitate out of the solution. This transition occurs at a specific temperature known as the Lower Critical Solution Temperature (LCST).
The incorporation of oligoether units makes these polymers chemo-responsive. The complexation of metal cations by the OEG chains can alter the hydration state and conformation of the polymer, thereby changing its LCST. This effect means the polymer's solubility can be tuned not just by temperature, but also by the concentration of specific metal ions in the solution. Similarly, polymers can be designed to respond to changes in pH by incorporating ionizable groups alongside the oligoether units. acs.orgnih.gov At low pH, for example, protonation can induce swelling or conformational changes that affect the complexing ability of the ether chains. acs.org
Table 2: Examples of Responsive Polymers with Oligo(ethylene glycol) Moieties
| Polymer Type | Stimulus | Observed Response | Reference |
| Poly(DEA-co-OEGA) (copolymer with ortho ester and oligo(ethylene glycol) units) | Temperature, pH | Exhibits LCST behavior; undergoes hydrolysis at acidic pH, altering properties. | acs.org |
| Poly(N-phthaloyl-l-glutamic anhydride)-co-(oligoether-oxirane) | Temperature, pH | Self-assembles into thermosensitive micelles; drug release is accelerated at lower pH. | acs.org |
| Anionic oligo(ethylene glycol)-based molecular brushes | Temperature, pH | Exhibits both thermo- and pH-responsive changes in solubility. | nih.gov |
Electrochemical Sensing Platforms Based on Polyether Complexation
The selective binding properties of this compound make it an excellent candidate for use as an ionophore in ion-selective electrodes (ISEs). nih.govresearchgate.net An ISE is a potentiometric sensor that measures the activity of a specific ion in a solution. libretexts.orgyoutube.com
A typical ISE consists of a polymer membrane, often made of polyvinyl chloride (PVC), which separates the sample solution from an internal reference solution. youtube.com This membrane is doped with the ionophore (the active sensing material) and a plasticizer to ensure membrane fluidity.
The sensing mechanism works as follows:
The ISE is immersed in the sample solution.
The ionophore within the membrane selectively complexes with the target analyte ion at the interface between the sample and the membrane.
This selective interaction creates a phase-boundary potential at the membrane surface.
The magnitude of this potential is dependent on the concentration (more accurately, the activity) of the target ion in the sample, as described by the Nernst equation.
A voltmeter measures the potential difference between the ISE and an external reference electrode, allowing for the quantification of the target ion. youtube.com
The selectivity of the electrode for a particular ion over others is determined almost entirely by the binding selectivity of the ionophore. Acyclic polyethers like this compound are particularly useful for fabricating sensors for alkali metals like potassium and sodium. nih.gov
Table 3: Typical Components of a Polyether-Based Ion-Selective Electrode Membrane
| Component | Example Material | Function | Reference |
| Polymer Matrix | Poly(vinyl chloride) (PVC) | Provides structural integrity and a hydrophobic medium for the other components. | researchgate.net |
| Ionophore (Sensing Element) | This compound | Selectively binds the target metal cation. | |
| Plasticizer | o-Nitrophenyl octyl ether (NPOE) | Dissolves the ionophore and ensures membrane fluidity and ion mobility. | researchgate.net |
| Ionic Additive (optional) | Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Reduces membrane resistance and can improve selectivity by suppressing interference from lipophilic anions. | researchgate.net |
Advanced Analytical Methodologies for the Study of 2,5,8,10,13,16 Hexaoxaheptadecane
Electrochemical Methods for Complexation and Redox Behavior
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of species in solution. For 2,5,8,10,13,16-hexaoxaheptadecane (tetraglyme), CV is instrumental in studying its interaction with alkali metal cations (like Li⁺) in electrolyte solutions.
By cycling the potential at a working electrode, a voltammogram is produced that provides information on the oxidation and reduction processes. When this compound is part of an electrolyte, CV can be used to:
Determine the Electrochemical Stability Window: This defines the potential range over which the electrolyte remains stable without being oxidized or reduced. Studies have shown that tetraglyme-based electrolytes possess a wide stability window, which is a desirable property for high-voltage batteries.
Investigate Metal Ion Solvation: The shape and position of the redox peaks for a metal ion (e.g., Li⁺/Li) can change in the presence of the polyether, providing insights into the formation and stoichiometry of metal-ether complexes.
Study Electron Transfer Kinetics: The kinetics of the electron transfer process for the complexed metal ion can be evaluated from the CV data.
Research has shown that the length of the glyme chain has a significant effect on the electrochemical performance of the electrolyte, influencing ion transport and interfacial characteristics.
Potentiometry is a highly accurate method for determining the stability constants of metal-ligand complexes in solution. This technique involves measuring the potential of an ion-selective electrode (ISE) as a function of the concentration of one of the species involved in the equilibrium.
To study the binding of a metal ion (Mⁿ⁺) to this compound (L), a potentiometric titration is typically performed. A solution of the metal ion is titrated with a solution of the polyether, or vice-versa, while monitoring the concentration of the free metal ion using an appropriate ISE. The potential measurements are used to calculate the concentration of the free (uncomplexed) metal ion at each point in the titration.
From this data, the formation constants (K) for the metal-polyether complexes (e.g., [ML]ⁿ⁺) can be determined by solving the mass balance equations for the metal and the ligand. This method allows for the quantification of the thermodynamic stability of the complexes formed. The data can reveal the stoichiometry of the complexes and how the stability varies with different metal ions, providing insight into the selectivity of the polyether.
Calorimetric Techniques for Thermodynamics of Binding
Calorimetry directly measures the heat changes associated with chemical processes, providing fundamental thermodynamic data on binding interactions.
Isothermal Titration Calorimetry (ITC) is the most powerful calorimetric technique for studying the thermodynamics of binding between a metal ion and a ligand like this compound. In an ITC experiment, a solution of the metal ion is titrated into a solution of the polyether in the calorimeter cell. Each injection of the metal ion results in a heat pulse that is proportional to the amount of binding that occurs.
The data obtained from an ITC experiment can be used to determine a complete thermodynamic profile of the binding interaction in a single experiment:
Binding Constant (Kₐ): A measure of the affinity of the polyether for the metal ion.
Enthalpy Change (ΔH): The heat released or absorbed upon complexation.
Stoichiometry (n): The ratio of metal ion to polyether in the complex.
From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:
ΔG = -RT ln(Kₐ) = ΔH - TΔS
This comprehensive thermodynamic characterization is crucial for understanding the driving forces behind the complexation, whether it is enthalpically or entropically driven. Such studies have been systematically performed on various polyethers to understand the factors that determine cation selectivity.
Table 8.2: Thermodynamic Parameters from Calorimetry for a Hypothetical Metal-Polyether Interaction
| Parameter | Symbol | Value | Unit | Significance |
|---|---|---|---|---|
| Association Constant | Kₐ | 1.5 x 10⁴ | M⁻¹ | Strength of the binding interaction |
| Enthalpy Change | ΔH | -25.5 | kJ/mol | Heat released (exothermic) upon binding |
| Entropy Change | ΔS | 2.0 | J/(mol·K) | Change in disorder upon binding |
| Gibbs Free Energy | ΔG | -26.1 | kJ/mol | Spontaneity of the binding process |
Isothermal Titration Calorimetry (ITC) for Enthalpy and Entropy Determinations
Isothermal Titration Calorimetry (ITC) is a highly sensitive and direct method for quantifying the heat changes that occur during binding interactions in solution. This technique allows for the determination of key thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of complexation, as well as the binding affinity (K_a) and stoichiometry (n) of the interaction between this compound and metal cations.
The principle of ITC involves the incremental titration of a solution containing a metal ion into a sample cell containing a solution of this compound at a constant temperature. The heat released or absorbed upon complex formation is measured with high precision. The resulting data provide a direct measure of the enthalpy change (ΔH). From the binding constant (K_a), which is also determined from the titration curve, the Gibbs free energy change (ΔG) can be calculated using the equation ΔG = -RTln(K_a), where R is the gas constant and T is the absolute temperature. Subsequently, the entropy change (ΔS) can be calculated from the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.
Studies on the complexation of glymes, including triglyme, with various cations have shown that the thermodynamic parameters are highly dependent on the nature of the cation and the solvent system. For instance, the complexation of alkali metal cations with glymes in various solvents is a process that can be thoroughly characterized by ITC. The enthalpy and entropy values provide insights into the nature of the bonding and the structural rearrangements that occur upon complexation.
Table 1: Illustrative Thermodynamic Parameters for Metal-Ligand Complexation (Hypothetical Data for this compound)
| Metal Ion | Binding Constant (K_a, M⁻¹) | Enthalpy (ΔH, kJ/mol) | Entropy (TΔS, kJ/mol) | Gibbs Free Energy (ΔG, kJ/mol) |
| Li⁺ | 1.2 x 10⁴ | -25.5 | -1.2 | -24.3 |
| Na⁺ | 8.5 x 10³ | -22.8 | -0.5 | -22.3 |
| K⁺ | 5.1 x 10³ | -20.1 | 0.8 | -20.9 |
Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the type of information obtained from ITC experiments. The actual values would be dependent on the specific experimental conditions, including the solvent used.
Differential Scanning Calorimetry (DSC) for Phase Transitions in Complexes
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of materials, including the phase transitions of crystalline solids. In the context of this compound, DSC is instrumental in characterizing the phase behavior of its solid complexes with various metal salts.
A DSC experiment measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting or a solid-solid crystal transition, there is a corresponding change in heat flow, which is detected as a peak in the DSC thermogram. The temperature at which the peak occurs indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
The formation of crystalline complexes between this compound and metal salts can lead to unique phase behaviors that differ from those of the individual components. DSC studies can reveal the melting points of these complexes, as well as any solid-state phase transitions that may occur at temperatures below the melting point. These transitions can be indicative of changes in the crystal packing or conformation of the complex.
For example, studies on the thermal behavior of metal complexes with other organic ligands have shown that DSC can be used to determine the temperatures and enthalpies of decomposition, as well as to assess the thermal stability of the complexes. researchgate.net In some cases, multiple endothermic or exothermic peaks can be observed in the DSC thermogram, corresponding to a series of phase transitions. researchgate.netirispublishers.com
The investigation of solid-liquid phase behavior of binary mixtures, such as those of polyethylene (B3416737) glycol ethers and water, has also been successfully carried out using DSC, providing detailed phase diagrams. While specific DSC data tables for a wide array of this compound-metal salt complexes are not compiled in a single source, the methodology is well-established for providing such critical information.
Table 2: Illustrative Phase Transition Data for this compound-Metal Salt Complexes (Hypothetical Data)
| Complex | Onset Temperature of Transition (°C) | Peak Temperature of Transition (°C) | Enthalpy of Transition (ΔH_trans, J/g) | Type of Transition |
| [Li(triglyme)]ClO₄ | 85.2 | 88.5 | 110.4 | Melting |
| [Na(triglyme)]PF₆ | 65.8 | 68.1 | 45.2 | Solid-Solid |
| [Na(triglyme)]PF₆ | 120.5 | 123.7 | 95.8 | Melting |
| [K(triglyme)]SCN | 102.1 | 105.3 | 88.9 | Melting |
Note: The data in this table are hypothetical and for illustrative purposes only, demonstrating the type of information obtained from DSC experiments.
Future Perspectives and Unexplored Research Avenues for 2,5,8,10,13,16 Hexaoxaheptadecane
Design and Synthesis of Next-Generation Polyether Architectures
The linear structure of 2,5,8,10,13,16-hexaoxaheptadecane, a pentaethylene glycol dimethyl ether, serves as a foundational blueprint for the design of more complex and functional polyether architectures. Future research is poised to move beyond simple linear chains to explore branched, hyperbranched, and dendritic structures. These advanced architectures can lead to materials with unique properties, such as lower viscosity and higher solubility, which are advantageous in various applications. For instance, the synthesis of multi-armed oligo(ethylene glycol)s functionalized with specific end-groups has been demonstrated for applications in bioconjugation and drug delivery. rsc.orgnih.gov
A key area of development lies in the synthesis of heterobifunctional oligo(ethylene glycol) linkers. These molecules possess different reactive groups at each end, allowing for the precise and controlled attachment of different molecules, such as targeting ligands and therapeutic agents. rsc.orgnih.gov The synthesis of such complex structures often involves the desymmetrization of symmetrical oligo(ethylene glycols) and subsequent functionalization. rsc.org While the synthesis of simple oligo(ethylene glycol) dimethyl ethers can be straightforward, the preparation of these more complex architectures requires multi-step, high-yield synthetic routes. rsc.orgresearchgate.net The development of efficient and scalable "click chemistry" reactions has been instrumental in the synthesis of these next-generation polyether architectures. rsc.orgnih.gov
Furthermore, the incorporation of aromatic or other functional moieties into the polyether backbone can impart novel properties. For example, oligoethylene glycol-functionalized aromatic polyamides have been synthesized via surface-initiated chain-growth condensation polymerization to create antifouling surfaces. acs.org The synthesis of block copolymers, where a polyether segment is combined with a different polymer block, is another promising direction. For example, polyether-based polyurethane electrolytes have been developed for applications in solid-state lithium batteries. rsc.orgrsc.org
Table 1: Comparison of Polyether Architectures
| Architecture | Description | Potential Advantages |
| Linear | A straight chain of repeating ether units, as in this compound. | Simple synthesis, well-understood properties. |
| Branched | A polymer chain with one or more side chains. | Lower viscosity, higher solubility. |
| Hyperbranched | A highly branched, three-dimensional polymer with a large number of end groups. | Numerous functionalization points, unique rheological properties. |
| Dendritic | A perfectly branched, tree-like polymer with a precise number of generations and end groups. | Precise control over size and functionality, potential for encapsulation. |
| Block Copolymer | A polymer composed of two or more different polymer chains linked together. | Combines the properties of different polymers, can self-assemble into nanostructures. |
Exploration of Novel Supramolecular Assemblies and Networks
The oxygen atoms in the backbone of this compound and similar polyethers can act as hydrogen bond acceptors and can coordinate with metal cations. This ability to participate in non-covalent interactions makes them excellent building blocks for supramolecular chemistry. vt.eduyoutube.comwiley.com Future research will likely focus on the design and study of novel supramolecular assemblies and networks based on this and related acyclic polyethers.
One area of interest is the formation of host-guest complexes, where the polyether chain can encapsulate a guest molecule or ion. youtube.comnih.goviucr.org While cyclic polyethers (crown ethers) are well-known for their host-guest chemistry, acyclic polyethers can also form stable complexes, often by wrapping around the guest in a helical conformation. The selectivity of this binding can be tuned by altering the length of the polyether chain and the nature of the end groups. nih.gov
The self-assembly of linear-dendritic copolymers, where a linear polyether is attached to a dendritic block, can lead to the formation of micelles and vesicles. acs.org These assemblies have potential applications in drug delivery, as they can encapsulate hydrophobic drugs in their core and present a hydrophilic polyether corona to the aqueous environment. The responsiveness of these assemblies to external stimuli, such as pH or temperature, is a key area of ongoing research. acs.org
Furthermore, polyethers can be used to create supramolecular polymers, where the monomer units are held together by non-covalent interactions. acs.org These materials can exhibit interesting properties, such as self-healing and responsiveness to external stimuli. The incorporation of specific recognition motifs into the polyether chain can allow for the programmed assembly of complex supramolecular structures. vt.edu
Advanced Materials Integration and Scale-Up Synthesis Strategies
The integration of this compound and related polyethers into advanced materials is a promising avenue for future research. Their unique properties, such as flexibility, ion conductivity, and biocompatibility, make them attractive for a wide range of applications. rsc.orgresearchgate.netsemanticscholar.org
One of the most active areas of research is the development of polyether-based solid polymer electrolytes for all-solid-state lithium batteries. rsc.orgrsc.orgnih.govresearchgate.net The polyether matrix can dissolve lithium salts and facilitate ion transport, while also providing mechanical support. Future work will focus on optimizing the ionic conductivity and mechanical properties of these electrolytes, for example, by creating cross-linked polymer networks. nih.gov
Polyethers are also being explored for use in gas separation membranes. nih.govmdpi.comyoutube.comyoutube.com The ability of the polyether to selectively interact with certain gas molecules can be exploited to create membranes with high permeability and selectivity. The development of new polyether-based materials and membrane fabrication techniques is crucial for advancing this technology. youtube.com
A significant challenge in the commercialization of polyether-based materials is the development of efficient and scalable synthesis strategies. nationalpolymer.comlabmanager.comyoutube.comacs.orgthechemicalengineer.com While laboratory-scale synthesis of polyethers is well-established, translating these methods to an industrial scale requires careful consideration of factors such as reaction kinetics, heat transfer, and purification. acs.orgthechemicalengineer.com The development of continuous flow reactors and other process intensification technologies could play a key role in the scale-up of polyether synthesis. youtube.com
Table 2: Key Considerations for Scale-Up of Polyether Synthesis
| Factor | Description | Importance |
| Reaction Kinetics | The rate of the polymerization reaction. | Determines reactor size and throughput. acs.org |
| Heat Transfer | The removal of heat generated during polymerization. | Prevents runaway reactions and ensures product quality. acs.org |
| Mass Transfer | The mixing of reactants and diffusion of species. | Ensures uniform reaction conditions and product homogeneity. |
| Purification | The removal of impurities and unreacted monomers. | Critical for achieving the desired product specifications. |
| Process Control | The monitoring and control of reaction parameters. | Ensures consistent product quality and safe operation. acs.org |
Interdisciplinary Research Directions and Emerging Applications
The versatility of this compound and other polyethers opens up a wide range of interdisciplinary research directions and emerging applications. Their biocompatibility makes them particularly promising for use in the biomedical field. researchgate.netsemanticscholar.orgnih.gov
One emerging application is in the development of drug delivery systems. researchgate.net Polyethers can be used to create nanoparticles, micelles, and hydrogels that can encapsulate and deliver drugs to specific targets in the body. nsf.govnih.gov The ability to functionalize polyethers with targeting ligands can further enhance the specificity of these systems. rsc.orgnih.gov
Polyethers are also being investigated for their potential use in tissue engineering. semanticscholar.org They can be used to create scaffolds that support cell growth and tissue regeneration. The "stealth" properties of polyethylene (B3416737) glycol (PEG), a longer-chain polyether, which allow it to evade the immune system, are particularly advantageous in this context. nsf.govnih.gov
In the field of materials science, polyethers are being used to create "smart" materials that can respond to changes in their environment. marketresearchintellect.com For example, polyether-based hydrogels can be designed to swell or shrink in response to changes in temperature or pH. These materials could have applications in sensors, actuators, and controlled-release devices.
The development of bio-based polyethers from renewable resources is another important area of interdisciplinary research. fraunhofer.de This work is driven by the need to create more sustainable plastics and reduce our reliance on fossil fuels.
Bridging Theoretical Predictions with Experimental Verification
Computational modeling and simulation are becoming increasingly important tools for understanding and predicting the behavior of polyether systems. nationalpolymer.comnih.govsinodoschemistry.comaps.org Theoretical studies can provide insights into the conformational preferences of polyether chains, their interactions with other molecules, and the mechanisms of ion transport. nih.govsinodoschemistry.comaps.org
For example, molecular dynamics simulations can be used to study the conformation of this compound in different solvents and its interaction with metal cations. These simulations can help to explain the experimental observations from techniques such as NMR and IR spectroscopy. Quantum chemical calculations can be used to predict the binding energies of host-guest complexes and to understand the nature of the non-covalent interactions involved.
A key challenge in this area is to bridge the gap between theoretical predictions and experimental verification. This requires close collaboration between computational and experimental chemists. Theoretical models need to be validated against experimental data, and experimental results can inspire new theoretical investigations.
Future research will likely focus on the development of more accurate and efficient computational methods for studying polyether systems. This will enable the in-silico design of new polyether-based materials with tailored properties. The combination of theoretical and experimental approaches will be essential for advancing our understanding of these versatile molecules and for unlocking their full potential in a wide range of applications.
Q & A
Q. What are the standard methodologies for synthesizing 2,5,8,10,13,16-hexaoxaheptadecane, and how can purity be validated experimentally?
Synthesis typically involves stepwise etherification or templated cyclization under controlled conditions (e.g., acid-catalyzed reactions). Purity validation employs techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for identifying oxygen-rich regions in the molecule . For reproducible synthesis, factorial design principles (e.g., optimizing reaction time, temperature, and catalyst concentration) should be applied to minimize byproducts .
Q. How can researchers assess the thermal and chemical stability of this compound in experimental settings?
Stability studies involve thermogravimetric analysis (TGA) to monitor decomposition temperatures and differential scanning calorimetry (DSC) to detect phase transitions. Chemical stability is tested under varying pH, solvent systems, and oxidizing/reducing agents. For example, exposure to aqueous acidic/basic conditions can reveal susceptibility to hydrolysis. Data should be cross-referenced with computational predictions (e.g., bond dissociation energies calculated via density functional theory) to validate experimental observations .
Q. What spectroscopic techniques are most effective for characterizing the oxygen-rich backbone of this compound?
Fourier-transform infrared (FTIR) spectroscopy identifies ether (C-O-C) stretching vibrations (~1100 cm). X-ray crystallography provides definitive structural confirmation if single crystals are obtainable. For dynamic behavior in solution, NMR (though less common) can probe oxygen environments. Cross-validation with computational simulations (e.g., molecular dynamics) enhances interpretation .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound for host-guest chemistry applications?
Molecular docking simulations and quantum mechanical calculations (e.g., COMSOL Multiphysics) predict binding affinities with metal ions or organic substrates. Advanced models should account for conformational flexibility due to the polyether chain. Experimental validation via isothermal titration calorimetry (ITC) or X-ray crystallography is critical to reconcile computational and empirical data .
Q. What experimental strategies address contradictions in solubility data reported for this compound across studies?
Systematic solubility testing in polar/nonpolar solvents (e.g., water, hexane, DMSO) under controlled temperatures and pressures is essential. Conflicting data may arise from impurities or polymorphic forms. Use Hansen solubility parameters and computational solvation free energy calculations to identify outliers. Cross-referencing with the European Chemicals Agency’s (ECHA) guidelines for data reliability assessment can resolve discrepancies .
Q. How can researchers design multi-step syntheses to functionalize this compound without disrupting its oxygen-rich framework?
Employ protective group strategies (e.g., silylation for hydroxyl intermediates) during functionalization. Reaction monitoring via in-situ infrared spectroscopy ensures minimal backbone degradation. Design of experiments (DoE) methodologies, such as Taguchi arrays, optimize reaction parameters (e.g., reagent stoichiometry, solvent choice) to maximize yield while preserving structural integrity .
Q. What role does this compound play in supramolecular assembly, and how can its performance be quantified?
As a polyether, it can act as a ligand for alkali metal ions (e.g., K, Na) in crown ether-like complexes. Quantify binding constants via UV-Vis titration or conductometric measurements. Atomic force microscopy (AFM) and small-angle X-ray scattering (SAXS) characterize self-assembled nanostructures. Compare results with theoretical models (e.g., molecular mechanics) to refine design principles .
Methodological Considerations
Q. What experimental design factors are critical for studying environmental fate and toxicity of this compound?
Use OECD guidelines for biodegradation (e.g., Modified Sturm Test) and ecotoxicity assays (e.g., Daphnia magna acute toxicity). Incorporate controls for abiotic degradation (e.g., photolysis under UV light). Data interpretation should align with REACH regulatory frameworks, prioritizing weight-of-evidence approaches for hazard classification .
Q. How can interdisciplinary approaches enhance research on this compound’s applications in material science?
Integrate synthetic chemistry with materials characterization (e.g., SEM for surface morphology) and computational modeling. For example, in polymer electrolytes, combine ionic conductivity measurements (electrochemical impedance spectroscopy) with molecular dynamics simulations to predict transport mechanisms. Collaborative frameworks should follow standardized protocols (e.g., ASTM) to ensure reproducibility .
Tables
Table 1: Key Analytical Techniques for Characterization
| Technique | Application | Reference |
|---|---|---|
| HPLC-MS | Purity validation | |
| NMR | Structural confirmation | |
| TGA | Thermal stability | |
| FTIR | Ether bond identification |
Table 2: Computational Tools for Advanced Research
| Tool | Application | Reference |
|---|---|---|
| COMSOL Multiphysics | Binding affinity prediction | |
| DFT Calculations | Bond dissociation energies | |
| Molecular Dynamics | Solvation behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
